molecular formula C16H7ClF6O2 B3042640 2-[3,5-Bis(trifluoromethyl)benzoyl]benzoyl chloride CAS No. 648859-58-9

2-[3,5-Bis(trifluoromethyl)benzoyl]benzoyl chloride

Cat. No.: B3042640
CAS No.: 648859-58-9
M. Wt: 380.67 g/mol
InChI Key: SGWYOXCDPDGCST-UHFFFAOYSA-N
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Description

2-[3,5-Bis(trifluoromethyl)benzoyl]benzoyl chloride is a chemical compound with the molecular formula C15H7ClF6O2. It is known for its unique structure, which includes two benzoyl groups substituted with trifluoromethyl groups. This compound is used in various chemical reactions and has applications in scientific research.

Safety and Hazards

This compound is considered hazardous. It’s a skin irritant and causes severe skin burns and eye damage . It’s classified as a flammable liquid, and containers may explode when heated .

Biochemical Analysis

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules in the context of organic synthesis . The nature of these interactions is largely dependent on the specific reaction conditions and the other reactants present.

Molecular Mechanism

It is known that this compound can act as a reagent in organic synthesis, suggesting that it may interact with biomolecules through covalent bonding . These interactions could potentially lead to changes in enzyme activity, alterations in gene expression, or other molecular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3,5-Bis(trifluoromethyl)benzoyl]benzoyl chloride typically involves the reaction of 3,5-bis(trifluoromethyl)benzoic acid with thionyl chloride. The reaction is carried out under reflux conditions, where the acid is converted to the corresponding acid chloride. The general reaction scheme is as follows:

(CF3)2C6H3COOH+SOCl2(CF3)2C6H3COCl+SO2+HCl(CF_3)_2C_6H_3COOH + SOCl_2 \rightarrow (CF_3)_2C_6H_3COCl + SO_2 + HCl (CF3​)2​C6​H3​COOH+SOCl2​→(CF3​)2​C6​H3​COCl+SO2​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-[3,5-Bis(trifluoromethyl)benzoyl]benzoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines or alcohols to form amides or esters.

    Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding carboxylic acid.

    Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols

    Reducing Agents: Lithium aluminum hydride (LiAlH4)

    Hydrolysis Conditions: Aqueous acidic or basic conditions

Major Products Formed

    Amides: Formed from reaction with amines

    Esters: Formed from reaction with alcohols

    Carboxylic Acids: Formed from hydrolysis

    Alcohols: Formed from reduction

Scientific Research Applications

2-[3,5-Bis(trifluoromethyl)benzoyl]benzoyl chloride is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.

    Biology: In the development of biochemical assays and as a labeling reagent.

    Medicine: Potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Difluorobenzoyl chloride
  • 4-(Trifluoromethyl)benzoyl chloride
  • 3-(Trifluoromethyl)benzoyl chloride
  • 2,3,4,5,6-Pentafluorobenzoyl chloride

Uniqueness

2-[3,5-Bis(trifluoromethyl)benzoyl]benzoyl chloride is unique due to the presence of two trifluoromethyl groups, which significantly influence its chemical properties. These groups increase the compound’s electron-withdrawing capability, enhancing its reactivity in various chemical reactions compared to similar compounds with fewer or no trifluoromethyl groups.

This detailed article provides a comprehensive overview of this compound, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[3,5-bis(trifluoromethyl)benzoyl]benzoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H7ClF6O2/c17-14(25)12-4-2-1-3-11(12)13(24)8-5-9(15(18,19)20)7-10(6-8)16(21,22)23/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGWYOXCDPDGCST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H7ClF6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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